molecular formula C8H16O B6156054 3-cyclopropyl-2,2-dimethylpropan-1-ol CAS No. 2098089-83-7

3-cyclopropyl-2,2-dimethylpropan-1-ol

Cat. No. B6156054
CAS RN: 2098089-83-7
M. Wt: 128.2
InChI Key:
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Description

“3-cyclopropyl-2,2-dimethylpropan-1-ol” is a compound with interesting properties that make it useful in many scientific fields. It is a derivative of propanol where two hydrogen atoms in the second carbon are replaced by methyl groups and the first carbon is bonded to a cyclopropyl group .


Synthesis Analysis

The synthesis of compounds similar to “3-cyclopropyl-2,2-dimethylpropan-1-ol” often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-2,2-dimethylpropan-1-ol” can be deduced from its IUPAC name. It has a three-carbon backbone (propan-1-ol), with two methyl groups attached to the second carbon atom, and a cyclopropyl group attached to the third carbon atom .

Scientific Research Applications

Synthesis of Cyclic Carbamates

3-cyclopropyl-2,2-dimethylpropan-1-ol: is utilized as a reactant in the synthesis of cyclic carbamates . These compounds are significant due to their applications in pharmaceuticals as they can exhibit a variety of biological activities. Cyclic carbamates are also used as intermediates in the synthesis of more complex organic molecules.

Production of Cryptophycin Analogues

This compound serves as a building block in the production of cryptophycin analogues . Cryptophycins are a class of potent antimitotic agents that have been studied for their potential use in cancer therapy, particularly in drug-resistant cases.

Neopentanolamine Derivatives

When reacted with ammonia and hydrogen, 3-cyclopropyl-2,2-dimethylpropan-1-ol yields neopentyldiamine . This reaction is of interest in the development of neopentanolamine derivatives, which are valuable in various industrial applications, including as corrosion inhibitors and in the synthesis of polymers.

Solvent Solubility

The compound exhibits solubility in common organic solvents such as dichloromethane, chloroform, ether, and methanol . This property is essential for its use in research laboratories, particularly in the fields of organic chemistry and materials science, where it may be used as a solvent or a solute in various reactions and processes.

Hygroscopic Agent

Due to its hygroscopic nature, 3-cyclopropyl-2,2-dimethylpropan-1-ol can be used to study moisture absorption properties in materials . This is particularly relevant in the field of material sciences, where understanding the interaction of materials with moisture is crucial.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-ol can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "2,2-dimethylpropanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with sodium borohydride in methanol to form cyclopropylmethanol.", "Step 2: Cyclopropylmethanol is oxidized with sulfuric acid and sodium dichromate to form cyclopropanecarboxaldehyde.", "Step 3: Cyclopropanecarboxaldehyde is reacted with 2,2-dimethylpropanal in the presence of hydrochloric acid to form a diastereomeric mixture of 3-cyclopropyl-2,2-dimethylpropan-1-ols.", "Step 4: The diastereomeric mixture is separated using column chromatography.", "Step 5: The desired 3-cyclopropyl-2,2-dimethylpropan-1-ol is obtained by treating the appropriate diastereomer with sodium hydroxide and isolating the product using standard techniques." ] }

CAS RN

2098089-83-7

Product Name

3-cyclopropyl-2,2-dimethylpropan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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